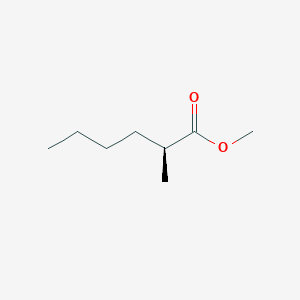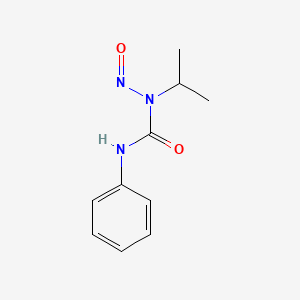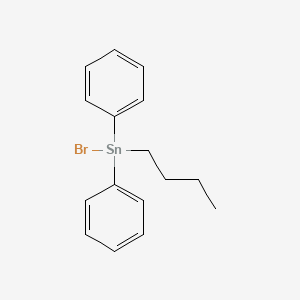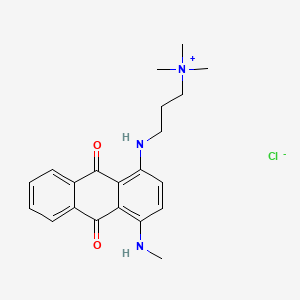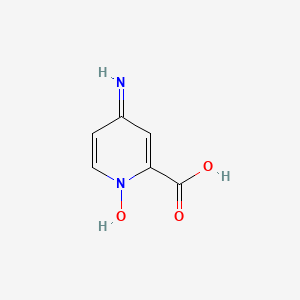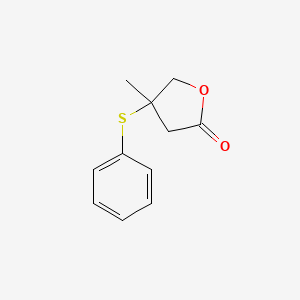
4-Methyl-4-(phenylsulfanyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a four-membered oxolane ring substituted with a methyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one typically involves the reaction of 4-methyl-2-oxolanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(phenylsulfanyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
4-Methyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxolane ring provides structural stability and can participate in various chemical transformations.
Comparison with Similar Compounds
4-Methyl-4-(phenylsulfanyl)oxolan-2-one can be compared with similar compounds such as:
4-Methyl-4-(phenylsulfanyl)butan-2-one: Similar structure but with a butane backbone.
4-Methyl-4-(phenylsulfanyl)pentan-2-one: Similar structure but with a pentane backbone.
4-Methyl-4-(phenylsulfanyl)hexan-2-one: Similar structure but with a hexane backbone.
These compounds share the phenylsulfanyl group but differ in the length of the carbon chain, which affects their chemical properties and applications.
Properties
CAS No. |
79749-94-3 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-methyl-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C11H12O2S/c1-11(7-10(12)13-8-11)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
DCGWJDYHRLUICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


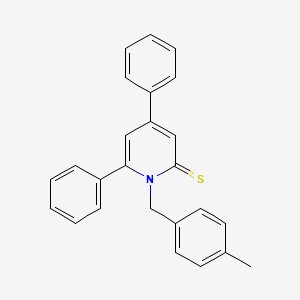
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
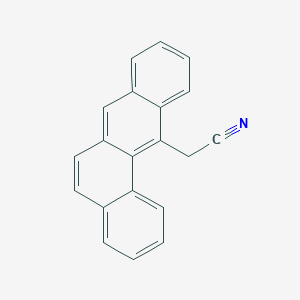
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
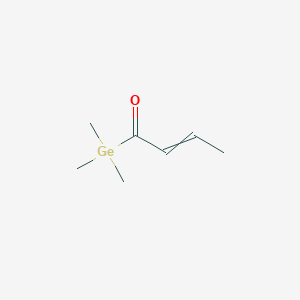
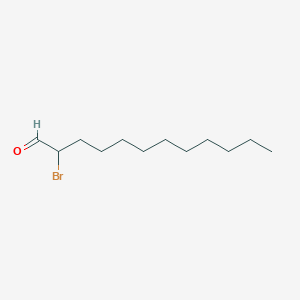
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
